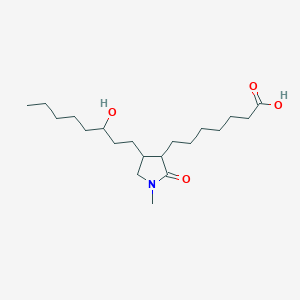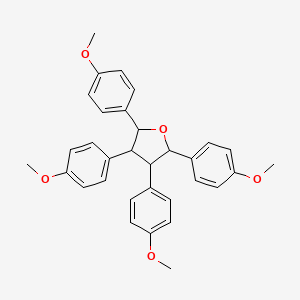
2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is a complex organic compound characterized by its tetrahydrofuran core substituted with four methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran typically involves the reaction of 4-methoxybenzaldehyde with a suitable tetrahydrofuran derivative under controlled conditions. The reaction often employs catalysts such as palladium-based catalysts and triphenylphosphines . The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various tetrahydrofuran derivatives.
Scientific Research Applications
2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and processes, making it a compound of interest for further study .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(4-methoxyphenyl)benzidine: This compound shares the methoxyphenyl groups but has a different core structure.
Tetrakis(triphenylphosphine)palladium(0): Although not structurally similar, it is used in similar catalytic processes
Uniqueness
2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is unique due to its tetrahydrofuran core, which imparts specific chemical and physical properties
Properties
CAS No. |
67307-22-6 |
|---|---|
Molecular Formula |
C32H32O5 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2,3,4,5-tetrakis(4-methoxyphenyl)oxolane |
InChI |
InChI=1S/C32H32O5/c1-33-25-13-5-21(6-14-25)29-30(22-7-15-26(34-2)16-8-22)32(24-11-19-28(36-4)20-12-24)37-31(29)23-9-17-27(35-3)18-10-23/h5-20,29-32H,1-4H3 |
InChI Key |
RUUBBTWWNGNKMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(OC2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


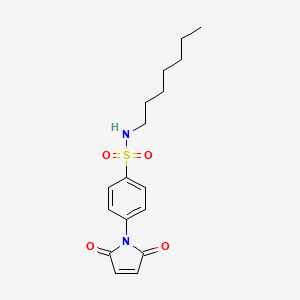
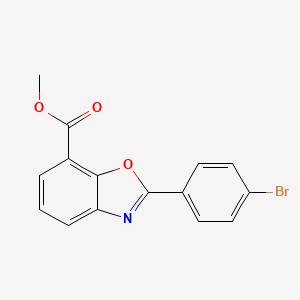

![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
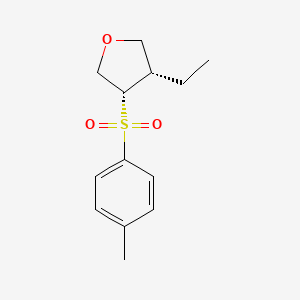
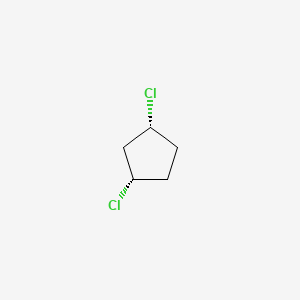
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
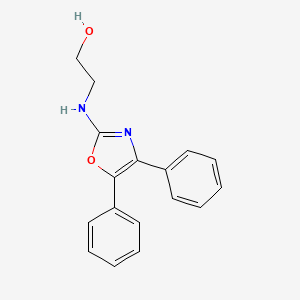
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
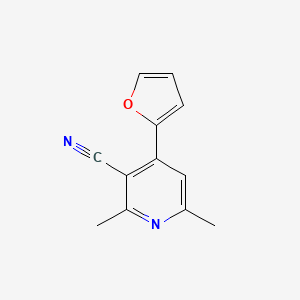
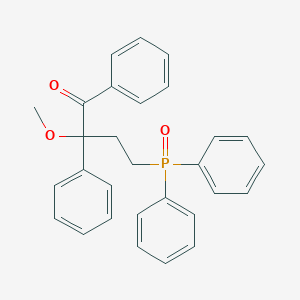
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)

